Dongnoside A

Description

Significance of Natural Products in Biomedical Research

Natural products have long been a cornerstone of drug discovery and biomedical research. These compounds, derived from sources such as plants, animals, and microorganisms, provide a vast structural diversity that is often unparalleled by synthetic chemistry libraries. Historically, many essential medicines have originated from natural sources, and they continue to be a critical resource for identifying novel lead compounds for drug development. The intricate and unique chemical architectures of natural products are the result of evolutionary pressures, equipping them with potent and specific biological activities. This inherent bioactivity makes them invaluable tools for probing biological pathways and for the development of new therapeutic agents to treat a wide range of human diseases. Research into natural products not only leads to new drugs but also enhances our understanding of molecular biology and pharmacology.

Overview of Steroidal Saponins (B1172615): Classification and Biological Relevance

Saponins are a diverse group of naturally occurring glycosides, characterized by their soap-like foaming properties in aqueous solutions. ontosight.ai They consist of a lipid-soluble aglycone (the non-sugar part) attached to one or more water-soluble sugar moieties. nii.ac.jp Based on the chemical nature of their aglycone, saponins are broadly classified into two major groups: triterpenoid (B12794562) saponins and steroidal saponins. ontosight.ai

Steroidal saponins are characterized by a 27-carbon steroidal aglycone backbone, which is derived from a 30-carbon precursor, 2,3-oxidosqualene, through the loss of three methyl groups. nii.ac.jpnaturalproducts.net They are predominantly found in monocotyledonous plants, particularly in families such as Agavaceae, Liliaceae, Dioscoreaceae, and Asparagaceae. nii.ac.jpglycoscience.ru Further classification of steroidal saponins is based on the structure of the aglycone's side chain. The main types include:

| Classification | Description |

| Spirostanol (B12661974) Glycosides | The most common type, featuring a six-ring spirostane skeleton. The E and F rings of the steroid form a spiroketal structure. glycoscience.rusci-hub.se Dongnoside A belongs to this class. ontosight.ai |

| Furostanol Glycosides | Characterized by an open F-ring in the steroidal skeleton. These are often considered biosynthetic precursors to spirostanol glycosides. glycoscience.rusci-hub.se |

| Cholestane Glycosides | Possess a C-17 side chain instead of the oxygenated spiral rings found in spirostanes. glycoscience.ru |

The biological relevance of steroidal saponins is extensive and has been a subject of significant research. Their amphipathic nature allows them to interact with cell membranes, leading to a wide array of pharmacological effects. nii.ac.jpontosight.ai Studies have demonstrated that these compounds possess numerous biological activities, including anti-inflammatory, antimicrobial, anticancer, and cholesterol-lowering properties. ontosight.aiontosight.aiamazonaws.com This broad spectrum of bioactivity makes steroidal saponins a focal point of interest in the search for new therapeutic agents. ontosight.ai

Historical Context and Discovery of this compound

This compound is a complex steroidal saponin (B1150181) that belongs to the spirostanol glycoside class. ontosight.ai Its discovery is part of the broader scientific investigation into the chemical constituents of the Agave genus, plants known for their rich content of steroidal saponins. sci-hub.seamazonaws.com

The specific isolation and structural elucidation of this compound were first reported in a 1993 scientific paper by a team of researchers including Y. Ding, R. Tian, and C. Yang. nii.ac.jpglycoscience.ru This research was conducted as a continuation of studies on the chemical makeup of Agave sisalana forma Dong No. 1. nii.ac.jpglycoscience.ru The scientists isolated this compound, along with its counterpart Dongnoside B, from the dried, fermented residues of the plant's leaf juices. glycoscience.ruamazonaws.com In a preceding paper, the same research group had reported the isolation of three other novel steroidal saponins from the same plant source, which they named Dongnosides C, D, and E. glycoscience.ru

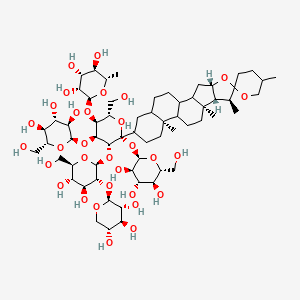

The structure of this compound was meticulously characterized using chemical and physicochemical methods, including spectroscopic analysis. nii.ac.jpontosight.ai It was identified as tigogenin (B51453) 3-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside. nii.ac.jpontosight.ai This discovery contributed significantly to the phytochemical knowledge of the Agave species and provided another complex steroidal saponin for further biological investigation.

| Property | Description |

| Compound Name | This compound |

| Chemical Class | Steroidal Saponin (Spirostanol Glycoside) ontosight.ai |

| Aglycone | Tigogenin glycoscience.ru |

| Natural Source | Agave sisalana forma Dong No. 1 glycoscience.ruamazonaws.com |

| Plant Part | Dried fermented residues of leaf-juices glycoscience.ru |

| Year of Discovery | 1993 nii.ac.jp |

Research Landscape and Emerging Academic Interest in this compound

Following its discovery, this compound has been situated within a growing field of research focused on the diverse biological activities of steroidal saponins. While specific studies focusing exclusively on this compound are limited, the academic interest in the compound is part of a broader trend investigating the therapeutic potential of saponins from Agave and other plant sources. ontosight.aiamazonaws.com

The research landscape indicates that interest in the dongnoside family of compounds and related saponins is sustained. For instance, research into related compounds like Dongnoside C and Dongnoside E has highlighted potential antioxidant, anti-inflammatory, and anticancer activities, suggesting that this compound may possess a similar pharmacological profile. ontosight.aiontosight.ai The general class of spirostanol glycosides, to which this compound belongs, is actively studied for its ability to inhibit cancer cell growth and for its antioxidant properties. ontosight.ai

Emerging academic interest is driven by the continual search for novel bioactive compounds from natural sources. The complex glycosidic structure of this compound makes it a compelling subject for structure-activity relationship studies. Further research is required to fully elucidate the specific pharmacological profile of this compound. ontosight.ai The ongoing exploration of Agave sisalana for medicinally and industrially valuable phytochemicals ensures that its constituent saponins, including this compound, remain relevant to the natural products research community. amazonaws.com

Structure

2D Structure

Properties

CAS No. |

149664-94-8 |

|---|---|

Molecular Formula |

C62H102O31 |

Molecular Weight |

1343.467 |

InChI |

InChI=1S/C62H102O31/c1-22-8-13-61(82-20-22)23(2)36-31(91-61)15-29-27-7-6-25-14-26(9-11-59(25,4)28(27)10-12-60(29,36)5)62(93-57-49(80)44(75)40(71)33(17-64)85-57)53(90-58-51(45(76)41(72)34(18-65)86-58)88-54-46(77)38(69)30(67)21-81-54)52(89-56-48(79)43(74)39(70)32(16-63)84-56)50(35(19-66)92-62)87-55-47(78)42(73)37(68)24(3)83-55/h22-58,63-80H,6-21H2,1-5H3/t22?,23-,24-,25?,26?,27?,28?,29?,30+,31-,32+,33+,34+,35-,36-,37-,38-,39+,40+,41+,42+,43-,44-,45-,46+,47+,48+,49+,50-,51+,52-,53+,54-,55-,56+,57+,58-,59-,60-,61?,62+/m0/s1 |

InChI Key |

GHMAUSNPKUGEEC-RMJYRNESSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |

Synonyms |

dongnoside A |

Origin of Product |

United States |

Occurrence, Isolation, and Chromatographic Purification of Dongnoside a

Botanical Sources and Geographic Distribution of Dongnoside A-Producing Organisms

This compound has been primarily isolated from plants belonging to the Agave genus nih.gov. Specifically, Agave sisalana, commonly known as sisal or sisal hemp, is identified as a key source for this compound and related compounds such as Dongnosides B, C, D, and E google.combasicmedicalkey.comamazonaws.comscielo.brukaazpublications.comresearchgate.net. Steroidal saponins (B1172615), including those in the Agave genus, are predominantly found in monocotyledonous plants like Liliaceae, Amaryllidaceae, and Dioscoreaceae google.com.

The geographical distribution of Agave sisalana is extensive. Its origin is traced to Central America, with a strong likelihood of originating from southern Mexico, based on historical local usage basicmedicalkey.com. Over time, sisal cultivation has expanded significantly, becoming established in regions such as Florida, the Caribbean islands, Brazil, various parts of Africa (notably Tanzania, Kenya, and Madagascar), Asia, the Pacific Islands, and Australia, where it has also naturalized basicmedicalkey.com.

Advanced Extraction Methodologies from Plant Matrices

The isolation of this compound from plant material involves several stages of extraction and purification. Various solvent-based and emerging technologies are employed to efficiently recover these compounds from complex plant matrices.

Solvent-Based Extraction Techniques (e.g., Hydroalcoholic Mixtures, n-Butanol Partitioning)

Traditional and widely used methods for extracting saponins, including this compound, often involve polar solvents. Hydroalcoholic mixtures, typically combinations of water and ethanol (B145695) or methanol (B129727), are frequently utilized due to their effectiveness in solubilizing glycosides scielo.brresearchgate.netnih.govresearchgate.netnih.govscielo.brresearchgate.netwisdomlib.orgmdpi.comdergipark.org.tr. For instance, hydroalcoholic extracts are prepared using solvents like 70% ethanol scielo.br or 50% ethanol nih.gov for maceration or Soxhlet extraction. Methanol and ethanol are also commonly employed, sometimes in combination with water scielo.brresearchgate.netresearchgate.netresearchgate.netdergipark.org.trjwent.net.

Following initial extraction, concentration steps are often necessary. A common technique for concentrating saponins from aqueous extracts is partitioning with n-butanol scielo.brresearchgate.netresearchgate.netnih.govnih.gov. This process leverages the differential solubility of saponins in n-butanol and water to enrich the target compounds scielo.brresearchgate.net. Defatting of the plant material using non-polar solvents like hexane (B92381) is also a preliminary step to remove lipids and oils before saponin (B1150181) extraction nih.govjwent.net.

Table 1: Common Extraction Solvents and Techniques for Saponins

| Extraction Solvent/Mixture | Technique Used | Notes | References |

| Water | Maceration, Soxhlet, Orbital Shaker | General solvent for saponin extraction. | scielo.brresearchgate.netresearchgate.netresearchgate.netjwent.net |

| Ethanol (various conc.) | Maceration, Soxhlet, Orbital Shaker | Commonly used, e.g., 30%, 50%, 70%, 80%, 96% ethanol. | scielo.brresearchgate.netresearchgate.netnih.govresearchgate.netnih.govscielo.brresearchgate.netmdpi.comdergipark.org.tr |

| Methanol | Maceration, Soxhlet, Orbital Shaker | Another common polar solvent for saponin extraction. | scielo.brresearchgate.netresearchgate.netresearchgate.netdergipark.org.trjwent.net |

| Hydroalcoholic Mixtures | Maceration, Soxhlet, Orbital Shaker | Combinations of water and alcohol (e.g., ethanol:water 60:40, 50% ethanol) enhance extraction. | scielo.brresearchgate.netresearchgate.netnih.govresearchgate.netnih.govscielo.brresearchgate.netwisdomlib.orgmdpi.comdergipark.org.tr |

| n-Butanol | Partitioning | Used for concentrating saponins from aqueous extracts. | scielo.brresearchgate.netresearchgate.netnih.govnih.gov |

| Hexane | Defatting | Used to remove lipids and oils prior to saponin extraction. | nih.govjwent.net |

| Ionic Liquids (ILs) | Various extraction methods | Emerging green solvents for enhanced extraction. | researchgate.netmdpi.com |

| Deep Eutectic Solvents (DES) | Various extraction methods | Emerging green solvents for enhanced extraction. | researchgate.netresearchgate.net |

| Ultrasound-Assisted Extraction (UAE) | - | Green technology for efficient saponin extraction. | nih.gov |

| Microwave-Assisted Extraction (MAE) | - | Green technology for efficient saponin extraction. | nih.gov |

Emerging Green Extraction Technologies for Saponins

In line with advancements in green chemistry, novel extraction technologies are being explored for saponins. These methods aim to reduce solvent consumption, energy usage, and environmental impact while maintaining or improving extraction efficiency.

Foam Column Concentration: This technique offers an alternative for concentrating saponins by utilizing their preferential adsorption at a gas-liquid interface, leading to foam formation scielo.brresearchgate.net.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): ILs and DES have emerged as promising green solvents for extracting various natural products, including saponins. They can offer enhanced solubility and selectivity compared to conventional solvents researchgate.netresearchgate.netmdpi.com.

Assisted Extraction Methods: Technologies such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have demonstrated efficiency in extracting saponins, often requiring shorter extraction times and lower solvent volumes, positioning them as greener alternatives nih.gov.

Chromatographic Separation and Purification Strategies

Once extracted, this compound and related saponins are typically purified using chromatographic techniques, which exploit differences in polarity and adsorption.

Silica (B1680970) Gel Column Chromatography (CC)

Silica gel is a widely used stationary phase in column chromatography for the separation and purification of natural products, including spirostanol (B12661974) glycosides like this compound jwent.netmdpi.comscispace.comkanto.co.jpsigmaaldrich.comdesiccantsmanufacturers.comlabbox.eu. Its high surface area and adsorption capabilities allow for effective separation based on the differential interactions of compounds with the silica surface and the mobile phase kanto.co.jpdesiccantsmanufacturers.com. Common mobile phases for silica gel chromatography involve mixtures of polar and non-polar solvents, such as gradients of hexane, dichloromethane, ethyl acetate, and methanol, adjusted to elute compounds according to their polarity jwent.netscispace.com.

Reverse-Phase Chromatography (e.g., ODS Silica Gel, HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted and highly effective technique for the separation and purification of complex organic molecules, including glycosides like this compound ontosight.aiwikipedia.org. This method relies on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase wikipedia.org. For compounds such as this compound, which possess a complex structure with varying degrees of hydrophilicity and hydrophobicity due to its multiple sugar moieties and spirostanol aglycone, RP-HPLC offers a robust approach to achieve high purity ontosight.ainih.gov.

Stationary Phase: ODS Silica Gel The stationary phase commonly employed in RP-HPLC is silica gel that has been chemically modified with octadecylsilyl (ODS or C18) groups wikipedia.orgshimadzu.comfujifilm.comnacalai.com. These ODS groups render the stationary phase non-polar, creating hydrophobic interaction sites. The silica gel base provides a high surface area and mechanical stability, while the bonded ODS chains dictate the retention mechanism wikipedia.orgshimadzu.com. The surface of the silica gel is often "end-capped" with smaller silyl (B83357) groups (like trimethylsilyl) to minimize interactions with residual silanol (B1196071) groups, which can lead to undesirable peak tailing and adsorption shimadzu.com. The choice of ODS silica gel particle size and pore diameter influences the separation efficiency and the maximum loading capacity of the column.

Mobile Phase and Elution In RP-HPLC, the mobile phase typically consists of a mixture of water or an aqueous buffer and a miscible organic solvent, such as acetonitrile (B52724) or methanol wikipedia.orgnacalai.com. The polarity of the mobile phase is adjusted by varying the ratio of these solvents. For the separation of complex glycosides like this compound, a gradient elution is often employed. This involves starting with a highly polar mobile phase (e.g., high percentage of water) to retain less hydrophobic compounds, and then gradually increasing the proportion of the organic solvent (e.g., acetonitrile) to elute more hydrophobic components wikipedia.org. Additives like trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) are frequently used as mobile phase modifiers to improve peak shape and reproducibility by suppressing ionization and interacting with residual silanol groups nih.gov.

Typical Chromatographic Parameters While specific published parameters for the RP-HPLC purification of this compound were not detailed in the provided search results, a typical protocol for such a complex glycoside would involve:

Column: A reversed-phase C18 (ODS) silica gel column (e.g., 5 µm particle size, 100-250 Å pore size).

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

Gradient Elution: A programmed increase in the percentage of Mobile Phase B over time. For instance, starting at 5% B and increasing to 60-80% B over 30-60 minutes.

Flow Rate: Typically 0.5-1.0 mL/min for analytical or semi-preparative scales.

Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm, depending on chromophores present).

Illustrative Data Table of Fractions from RP-HPLC Purification The following table represents a hypothetical elution profile, illustrating the type of data obtained during the RP-HPLC purification of this compound. The fractions are collected based on the detector signal, and their composition is analyzed to identify those containing the purified compound.

| Fraction | Retention Time (min) | Mobile Phase B (%) | UV Absorbance (AU) | Purity of this compound (Estimated) |

| 1 | 0-15 | 5-25 | Low | < 10% |

| 2 | 15-20 | 25-35 | Moderate | 10-40% |

| 3 | 20-25 | 35-45 | High | 40-70% |

| 4 | 25-30 | 45-55 | Very High | > 90% |

| 5 | 30-35 | 55-65 | Moderate | 50-80% |

| 6 | 35-45 | 65-80 | Low | < 20% |

Note: The data presented in this table is illustrative and based on typical RP-HPLC separation profiles for complex glycosides. Specific retention times and purity levels would depend on the exact column, mobile phase composition, gradient, and flow rate used.

Compound Names Mentioned:

Acetonitrile

this compound

Galactopyranoside

Glucopyranosyl

Methanol

Rhamnopyranosyl

Trifluoroacetic Acid (TFA)

Xylopyranosyl

Spectroscopic Characterization and Structural Elucidation Methodologies of Dongnoside a

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules, offering unparalleled insight into the arrangement of atoms and their connectivity. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule nih.govlibretexts.org.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift, δ), the number of protons giving rise to each signal (integration), and the connectivity between protons (spin-spin splitting) nih.govlibretexts.orgacdlabs.com.

Chemical Shift (δ): The position of a signal (measured in parts per million, ppm) indicates the electronic environment of the proton. Protons near electronegative atoms or in π-electron systems are deshielded and appear at higher chemical shifts (downfield), while shielded protons appear at lower chemical shifts (upfield) nih.govlibretexts.org. For a complex glycoside like Dongnoside A, characteristic signals for anomeric protons, hydroxyl protons, and protons on the sugar rings and aglycone would be expected.

Integration: The area under each signal is directly proportional to the number of protons contributing to that signal, allowing for the determination of the relative ratio of different types of protons in the molecule nih.govacdlabs.com.

Spin-Spin Splitting (Multiplicity): Signals are often split into multiple peaks (e.g., doublets, triplets, quartets) due to the influence of neighboring non-equivalent protons. The splitting pattern, governed by the (n+1) rule, reveals the number of adjacent protons nih.govacdlabs.com.

¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. While ¹³C signals are inherently weaker than ¹H signals due to the low natural abundance and smaller magnetic moment of the ¹³C isotope, ¹³C NMR spectra typically show distinct signals for each chemically unique carbon atom, often without the complex splitting observed in ¹H NMR (in proton-decoupled spectra) nih.govlibretexts.orglibretexts.org.

Chemical Shift (δ): The chemical shift of ¹³C nuclei is highly sensitive to their electronic environment, spanning a much wider range (up to 200 ppm) than ¹H NMR. This allows for the identification of various carbon types, such as carbonyl carbons (170-220 ppm), sp² hybridized carbons in alkenes and aromatics (100-160 ppm), and sp³ hybridized carbons in aliphatic regions (0-60 ppm) nih.govlibretexts.orglibretexts.org. For this compound, signals corresponding to carbons in the spirostanol (B12661974) aglycone and the various sugar moieties would be observed.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity and stereochemistry in complex molecules like this compound by correlating signals from different nuclei nih.govcognitoedu.orgpressbooks.puborganicchemistrydata.org.

COSY (Correlation Spectroscopy): This homonuclear (¹H-¹H) experiment correlates protons that are coupled through chemical bonds (typically 2-3 bonds away). It helps to establish proton spin systems and map out the carbon backbone connectivity cognitoedu.orgpressbooks.puborganicchemistrydata.org.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear (¹H-¹³C) experiment correlates protons directly bonded to carbons (one-bond connectivity). It is essential for assigning ¹³C signals based on their corresponding ¹H signals cognitoedu.orgpressbooks.puborganicchemistrydata.org.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment correlates protons with carbons that are two to four bonds away. HMBC is vital for connecting different structural fragments and confirming long-range connectivities, particularly important for linking the aglycone to the carbohydrate chains and determining glycosidic linkages in this compound cognitoedu.orgpressbooks.puborganicchemistrydata.org.

NOESY (Nuclear Overhauser Effect Spectroscopy): This homonuclear (¹H-¹H) experiment correlates protons that are close in space, regardless of their connectivity through bonds. NOESY is critical for determining relative stereochemistry and conformation, by identifying through-space interactions between protons cognitoedu.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its structure through fragmentation patterns acdlabs.comlibretexts.orgrsc.orgwikipedia.orgwaters.comresearchgate.net.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like glycosides. In ESI-MS, the sample is introduced as a solution, and a high voltage is applied to the liquid stream, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the expulsion of gas-phase ions. ESI typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, providing the molecular weight acs.orgscispace.com.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (to several decimal places), allowing for the determination of the elemental composition of the molecular ion and fragment ions. By comparing the measured exact mass with calculated masses for possible molecular formulas, HRMS can unambiguously confirm the molecular formula of this compound libretexts.orgresearchgate.netdrugbank.com. Fragmentation analysis in conjunction with HRMS can further elucidate structural features.

Fragmentation Analysis: When molecular ions are subjected to higher energy or specific fragmentation conditions, they break down into smaller fragment ions. The pattern of these fragments, characterized by their mass-to-charge (m/z) ratios, provides crucial clues about the molecule's structure. For glycosides, fragmentation can occur within the sugar units (e.g., loss of water, cleavage of glycosidic bonds) or within the aglycone, yielding characteristic fragment ions that aid in piecing together the complete structure acdlabs.comlibretexts.orgwikipedia.orgresearchgate.net.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) pressbooks.pub.

Characteristic Absorption Bands: Different functional groups absorb IR radiation at characteristic frequencies (wavenumbers, cm⁻¹). For this compound, key functional groups expected would include:

O-H stretching: Broad and strong absorption in the 3200-3600 cm⁻¹ region, indicative of hydroxyl groups present in the sugar moieties and potentially the aglycone.

C-H stretching: Absorption in the 2800-3000 cm⁻¹ region for aliphatic C-H bonds in the spirostanol aglycone and sugar rings pressbooks.pub.

C=O stretching: If carbonyl groups are present in the aglycone, a strong absorption band would be observed in the 1650-1750 cm⁻¹ region pressbooks.pub.

C-O stretching: Absorption bands in the 1000-1300 cm⁻¹ region are characteristic of C-O single bonds found in glycosidic linkages and alcohol functionalities.

C=C stretching: If any unsaturation is present in the aglycone, a band would appear around 1600-1680 cm⁻¹.

By analyzing the presence, position, and intensity of these absorption bands, IR spectroscopy provides a rapid assessment of the key functional groups present in this compound.

Optical Rotation and Circular Dichroism for Chiral Properties

The characterization of chiral molecules, such as steroidal saponins (B1172615), relies heavily on techniques that probe their interaction with polarized light. Optical activity is a fundamental property arising from the asymmetry of molecular structure, where molecules possess chiral centers.

Optical Rotation: Optical rotation is the phenomenon where a chiral compound rotates the plane of plane-polarized light. This rotation is quantified by the observed rotation (), which is dependent on factors such as the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used fybikon.nochemistrysteps.comlibretexts.org. To allow for standardized comparisons between different measurements and compounds, the specific rotation ([]) is calculated. This value is typically measured using a sodium lamp emitting light at a wavelength of 589.6 nm (the sodium D-line) at a standard temperature (e.g., 25 °C) and a defined concentration (e.g., 1 g/mL) in a 1 dm path length cell fybikon.nochemistrysteps.comlibretexts.org. A positive specific rotation (+) indicates dextrorotatory behavior (clockwise rotation), while a negative specific rotation (-) indicates levorotatory behavior (counterclockwise rotation) fybikon.nochemistrysteps.com.

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy provides complementary information about molecular chirality and conformation. This technique measures the differential absorption of left-handed and right-handed circularly polarized light by a chiral molecule nih.govyoutube.comnih.gov. The resulting CD spectrum, plotted as ellipticity or molar ellipticity versus wavelength, can reveal details about the molecule's secondary structure, the absolute configuration of chiral centers, and conformational changes nih.govyoutube.comnih.gov. CD is particularly valuable for studying the three-dimensional structures of biomolecules like proteins and nucleic acids, but it is also applicable to smaller chiral organic compounds nih.govyoutube.comstackexchange.com.

Application to this compound: As a steroidal saponin (B1150181), this compound possesses multiple chiral centers inherent to its steroid backbone and potentially within its carbohydrate moieties fda.gov. Consequently, it is expected to exhibit optical activity and produce a characteristic CD spectrum. However, specific reported values for the optical rotation ([]D) or Circular Dichroism spectra of this compound were not found in the provided literature snippets.

Chemical Derivatization and Hydrolysis Studies for Glycosidic Linkages and Aglycone Structure

Elucidating the detailed structure of glycosides, such as this compound, involves understanding the nature of the glycosidic linkages and the structure of the non-carbohydrate portion, known as the aglycone. Chemical methods, particularly hydrolysis and derivatization, are instrumental in this process.

Glycosidic Linkages and Hydrolysis Studies: A glycosidic linkage is an ether bond connecting a carbohydrate moiety (glycone) to another functional group, which can be another carbohydrate or a non-carbohydrate part (aglycone) wikipedia.orguzh.chlibretexts.org. Acid hydrolysis is a standard chemical method used to cleave these glycosidic bonds mdpi.comnih.govnih.gov. This process liberates the constituent monosaccharides and the aglycone from the parent molecule. The identification and quantification of these released sugars and the aglycone provide critical information about the carbohydrate composition and the specific linkages present in the original glycoside mdpi.comnih.govnih.gov. For instance, studies on related compounds have utilized acid hydrolysis to determine the types and ratios of sugars, such as galactose, glucose, and rhamnose, that constitute the glycosidic chains mdpi.comnih.gov. Analyzing the resulting hydrolyzed products, often after further derivatization, allows for the determination of the sequence and anomeric configuration of the sugar units and the structure of the aglycone mdpi.comnih.govnih.govmdpi.com.

Chemical Derivatization: Many natural products, including sugars and steroidal compounds, contain polar hydroxyl groups, which can limit their volatility and chromatographic behavior, making them challenging to analyze directly by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Chemical derivatization is employed to modify these polar functional groups, typically by replacing active hydrogens with less polar moieties, thereby increasing volatility, improving thermal stability, and enhancing detectability research-solution.comnih.govsigmaaldrich.commdpi.comdiva-portal.org. Common derivatization techniques include silylation (e.g., using BSTFA or MTBSTFA) and permethylation nih.govresearch-solution.comsigmaaldrich.com. These reactions convert the hydroxyl groups into more volatile derivatives, facilitating their separation and identification by GC-MS or liquid chromatography-mass spectrometry (LC-MS) nih.govresearch-solution.comnih.govsigmaaldrich.commdpi.comdiva-portal.org.

Application to this compound: These analytical methodologies are fundamental for the structural elucidation of steroidal saponins like this compound. By subjecting this compound to controlled hydrolysis and subsequent analysis of the released sugars and aglycone, and by employing derivatization techniques to enhance analytical detectability, researchers can reconstruct its complex molecular architecture. However, specific details regarding the chemical derivatization procedures applied directly to this compound, or the precise identification of its glycosidic linkages and aglycone structure through hydrolysis studies, were not explicitly detailed in the provided search results.

Biosynthetic Pathways and Precursor Studies of Dongnoside a

Proposed Biosynthetic Route within Agave sisalana

The biosynthesis of steroidal saponins (B1172615), including presumably Dongnoside A, originates from two primary pathways for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids. researchgate.net These five-carbon units are sequentially condensed to form larger precursors.

The proposed biosynthetic pathway for the aglycone of this compound in Agave sisalana is believed to follow the general route for steroidal saponins, which can be broadly divided into three stages:

Formation of 2,3-Oxidosqualene: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined to create squalene. Squalene is subsequently epoxidized by squalene epoxidase to yield 2,3-oxidosqualene. This molecule is a critical branch point in terpenoid biosynthesis, serving as the precursor for both sterols and triterpenoids. nih.govnih.gov

Cyclization and Formation of the Steroidal Skeleton: The 2,3-oxidosqualene is cyclized by cycloartenol synthase to produce cycloartenol, the primary precursor for phytosterols in plants. nih.gov Through a series of enzymatic modifications including demethylations, isomerizations, and reductions, cycloartenol is converted to cholesterol. Cholesterol is considered a key intermediate and the dedicated precursor for the biosynthesis of steroidal saponins. nih.govmdpi.com

Tailoring of the Steroidal Aglycone and Glycosylation: The cholesterol backbone undergoes a series of post-modification reactions, primarily hydroxylations, oxidations, and glycosylations, to generate the diverse array of steroidal saponins. mdpi.com For this compound, this would involve specific hydroxylations and subsequent glycosylation at particular positions on the steroidal nucleus to form the final complex structure. The types of steroidal saponins commonly found in Agave species are furostanol and spirosterol saponins. nih.govresearchgate.net

Enzymatic Steps and Key Intermediates in Steroidal Saponin (B1150181) Biosynthesis

The biosynthesis of steroidal saponins is a multi-enzyme process involving several key classes of enzymes that catalyze specific transformations of intermediates.

Key Enzymes:

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the crucial cyclization of 2,3-oxidosqualene to form the initial steroidal or triterpenoidal skeletons. Cycloartenol synthase is the specific OSC that directs the pathway towards sterol and steroidal saponin biosynthesis in plants. nih.gov

Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is responsible for the extensive oxidative modifications of the steroidal backbone, including hydroxylations at various positions. These modifications are critical for creating the structural diversity of steroidal saponins. researchgate.netnih.gov

UDP-glycosyltransferases (UGTs): UGTs are responsible for the glycosylation of the steroidal aglycone. They transfer sugar moieties from an activated sugar donor, such as UDP-glucose, to the aglycone, forming the saponin. The number, type, and linkage of these sugar units contribute significantly to the diversity and biological activity of the final compounds. researchgate.netnih.gov

Key Intermediates:

2,3-Oxidosqualene: The linear precursor that undergoes cyclization to form the cyclic backbone of sterols and triterpenoids. nih.govmdpi.com

Cycloartenol: The initial cyclization product in the biosynthesis of phytosterols and, subsequently, steroidal saponins in plants. nih.gov

Cholesterol: A key branch-point intermediate that serves as the direct precursor for the steroidal saponin backbone. nih.govmdpi.com

The following table summarizes the key enzymatic steps and the transformations of intermediates in the proposed biosynthesis of the this compound aglycone:

| Precursor | Enzyme Class | Intermediate/Product | Key Transformation |

| Squalene | Squalene epoxidase | 2,3-Oxidosqualene | Epoxidation |

| 2,3-Oxidosqualene | Cycloartenol synthase (OSC) | Cycloartenol | Cyclization |

| Cycloartenol | Various enzymes | Cholesterol | Demethylation, Isomerization, Reduction |

| Cholesterol | Cytochrome P450s (P450s) | Hydroxylated Cholesterol Derivatives | Hydroxylation |

| Hydroxylated Aglycone | UDP-glycosyltransferases (UGTs) | This compound | Glycosylation |

Genetic and Molecular Biology Approaches to Elucidate Biosynthesis

While a general pathway for steroidal saponin biosynthesis is established, the specific genes and enzymes responsible for the synthesis of this compound in Agave sisalana remain to be identified. Modern genetic and molecular biology techniques are powerful tools for elucidating such pathways.

Transcriptome Analysis: High-throughput sequencing of the transcriptome (RNA-Seq) of Agave sisalana tissues that actively produce this compound can identify candidate genes involved in its biosynthesis. By comparing the gene expression profiles of high- and low-producing tissues or plants, researchers can pinpoint genes encoding OSCs, P450s, and UGTs that are co-expressed with the accumulation of this compound. mdpi.com

Gene Cloning and Functional Characterization: Once candidate genes are identified, they can be cloned and expressed in heterologous systems, such as yeast or Nicotiana benthamiana. The recombinant enzymes can then be tested for their ability to catalyze specific reactions in the proposed biosynthetic pathway. For example, a candidate P450 could be tested for its ability to hydroxylate cholesterol at a specific position relevant to the structure of this compound.

Virus-Induced Gene Silencing (VIGS): VIGS is a technique that can be used to transiently silence the expression of specific genes in plants. By silencing candidate genes in Agave sisalana and observing a corresponding decrease in the accumulation of this compound, researchers can confirm the in vivo function of these genes.

Genome Mining: With the increasing availability of plant genome sequences, it is possible to search for biosynthetic gene clusters (BGCs) that may be involved in the production of specialized metabolites like steroidal saponins. Genes for a particular pathway are sometimes clustered together on a chromosome, which facilitates their identification.

The application of these approaches will be instrumental in moving from a proposed biosynthetic pathway to a fully characterized enzymatic and genetic route for the production of this compound in Agave sisalana.

Synthetic Strategies for Dongnoside a and Its Analogues

Total Synthesis Approaches to Complex Steroidal Saponins (B1172615)

The total synthesis of natural products is the complete chemical synthesis of complex molecules from simple, commercially available precursors. nih.govyoutube.com This field serves as a critical benchmark for the advancement of organic chemistry, pushing the boundaries of chemical reactivity and strategic planning. nih.gov Steroidal saponins, a class of compounds characterized by a steroidal aglycone linked to one or more carbohydrate chains, present a formidable synthetic challenge due to their structural complexity. nih.govnih.gov

Key challenges in the total synthesis of steroidal saponins like Dongnoside A include:

Stereochemical Complexity: The steroid backbone contains multiple stereocenters that must be controlled precisely to achieve the correct three-dimensional architecture of the natural product.

Functional Group Compatibility: The synthesis must orchestrate a sequence of reactions that are compatible with the various functional groups present on both the steroid core and the sugar moieties.

Glycosylation: The formation of glycosidic bonds to attach the sugar chains to the steroid aglycone is one of the most significant hurdles. nih.gov The C-3 hydroxyl group of the steroid is a common attachment point, but achieving the correct stereochemistry (α or β) of the linkage is often difficult, especially with hindered alcohols. nih.govrsc.org Bidesmosidic saponins, which have two separate sugar chains, add another layer of complexity. nih.gov

The pursuit of total synthesis for these molecules has catalyzed the discovery of novel synthetic technologies and strategies. nih.gov While a complete total synthesis of this compound is not prominently documented, the strategies employed for other complex saponins, such as pavoninins, provide insight into the potential pathways. nih.gov These syntheses are often lengthy, multi-step endeavors that are fundamental to both confirming the structure of a natural product and enabling access to analogues that are not available from natural sources. hawaii.edu

Semi-Synthesis from Readily Available Precursors

Given the immense challenges of total synthesis, semi-synthesis from readily available natural precursors is a more common and practical approach for producing steroidal saponins and their analogues. nih.gov Diosgenin (B1670711) is a crucial and abundant starting material for the semi-synthesis of a vast array of steroidal compounds. nih.govfirsthope.co.in It is a spirostanol (B12661974) steroidal saponin (B1150181) extracted from plants of the Dioscorea (wild yam) family. nih.govnih.gov

The semi-synthetic process typically involves:

Extraction and Hydrolysis: Diosgenin is obtained by extracting saponins from the plant material, followed by acid hydrolysis to cleave the sugar moieties and isolate the aglycone. firsthope.co.in

Chemical Modification of the Aglycone: The diosgenin core is then chemically modified. A common target for modification is the hydroxyl group at the C-3 position, which can be altered to introduce different functional groups or serve as the anchor point for building the desired carbohydrate chain. scielo.br

Glycosylation: The most critical step is the controlled, stepwise addition of sugar units to the modified aglycone to construct the specific oligosaccharide chain found in the target molecule, such as this compound. rsc.org Researchers have developed various glycosylation methods to address the challenge of forming these bonds efficiently and with high stereoselectivity. nih.gov For instance, the synthesis of mimetics of other cytostatic steroidal saponins has been achieved by glycosylating diosgenin. rsc.org

This semi-synthetic strategy allows for the production of significant quantities of the target saponin and provides a flexible platform for creating a diverse range of analogues for further study. scielo.br

Chemical Modification and Derivatization for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.orgashp.org By systematically modifying the structure of a lead compound, chemists can identify the key structural features—the pharmacophore—responsible for its biological effects and optimize its properties. gardp.orgcreative-proteomics.com

For steroidal saponins like this compound, SAR studies involve the synthesis of various derivatives or analogues to probe how changes in the molecule's structure affect its biological profile. These modifications can target either the steroidal aglycone or the attached sugar chains. nih.gov

Key areas of modification based on studies of the diosgenin precursor include:

Modification at the C-3 Position: The C-3 hydroxyl group of the diosgenin core is a frequent site for derivatization. scielo.br Researchers have synthesized a variety of ester and carbamate (B1207046) derivatives at this position to enhance pharmacological effects like anti-inflammatory, anti-thrombotic, or anti-cancer activity. scielo.brscielo.br

Improving Physicochemical Properties: A significant challenge with many natural products is poor water solubility, which can limit their bioavailability. Chemical modification is used to address this. For example, diosgenin has been converted into quaternary phosphonium (B103445) salt derivatives, which showed increased water solubility and improved antitumor activity compared to the parent compound. nih.gov

Modification of the Spirostanol Ring: The spiroacetal ring system of diosgenin can also be modified. For instance, the synthesis of dihydrodiosgenin, where the spiroacetal ring is opened, has been explored to create derivatives with potentially different activity profiles. scielo.br

These SAR studies are crucial for optimizing a natural product's therapeutic potential, allowing for the design of new molecules with enhanced potency, greater selectivity, and improved drug-like properties. gardp.orgresearchgate.net

Mechanistic Investigations of Biological Activities of Dongnoside a in Preclinical Models

Anti-inflammatory Mechanisms

There is no available information on the specific anti-inflammatory mechanisms of Dongnoside A in preclinical models. Research detailing its effects on pro-inflammatory mediators, signaling pathways, or immune cell responses could not be located.

Suppression of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, NO)

No studies were found that investigated the ability of this compound to suppress key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), or the inflammatory mediator Nitric Oxide (NO).

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, COX-2, iNOS)

Data on the modulation of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), or the enzymes Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) by this compound are not present in the available literature.

Influence on Immune Cell Responses (e.g., Macrophage Polarization)

The influence of this compound on the behavior of immune cells, such as the polarization of macrophages into different functional phenotypes (e.g., M1 or M2), has not been reported in preclinical studies.

In Vivo Anti-inflammatory Models (e.g., Edema Reduction, Inflammatory Pain Models)

There are no published in vivo studies examining the efficacy of this compound in animal models of inflammation, such as those involving edema reduction or the alleviation of inflammatory pain.

Antioxidant Mechanisms

Specific details regarding the antioxidant mechanisms of this compound are not available in the scientific literature.

Scavenging of Reactive Oxygen Species (ROS) and Free Radicals (e.g., DPPH, ABTS)

No research data was found that characterized the capacity of this compound to scavenge Reactive Oxygen Species (ROS) or its activity in common free radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.

Based on a comprehensive review of available scientific literature, specific preclinical data required to detail the mechanistic investigations of this compound is not available. Searches for its effects on endogenous antioxidant systems, oxidative stress markers, and antimicrobial activities did not yield specific results for this compound.

Therefore, it is not possible to provide an article that adheres to the strict requirements of the user's outline for this compound. Information is available for these mechanisms in relation to other compounds, but not specifically for this compound.

Based on a comprehensive search of available scientific literature, there is no information on the chemical compound “this compound.” As a result, it is not possible to provide an article on its mechanistic investigations in preclinical models. The sections and subsections outlined in the request, including its potential effects on microbial growth, neuroprotection, neuronal cell death, neuroinflammation, mitochondrial function, antioxidant roles, and synaptic plasticity, cannot be addressed due to the absence of research data specific to this compound.

Structure Activity Relationship Sar Studies of Dongnoside a and Its Analogues

Impact of Glycosidic Chain Variations on Activity

The glycosidic chain, comprising one or more sugar units, plays a pivotal role in the biological activity of saponins (B1172615). Studies on related steroidal saponins indicate that the number and type of monosaccharides attached to the aglycone can influence their properties, such as haemolytic activity and cytotoxicity dokumen.pubresearchgate.netukaazpublications.com. For example, in steroidal saponins, the presence of four or more sugar units attached to C-3 has been associated with optimal phytotoxic activity against Lactuca sativa, while the nature and connections between monosaccharides might be less critical in some cases researchgate.net. Research on other glycosides suggests that modifications to the sugar moiety can alter potency and selectivity mdpi.comwikipedia.org. While specific data on Dongnoside A analogues with varied glycosidic chains are not available, general saponin (B1150181) SAR principles suggest that altering the sugar composition or length could lead to significant changes in this compound's biological profile.

Computational Chemistry Approaches in SAR (e.g., QSAR, Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry methods are increasingly employed to elucidate SAR and guide drug design nih.govnih.govnih.govuni-bonn.descbdd.comspirochem.com.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure of molecules and their biological activity wikipedia.orgnih.govscbdd.com. These models can predict the activity of new compounds and identify key structural features driving activity. For example, QSAR studies are used to develop predictive models for drug candidates, correlating molecular descriptors with biological outcomes nih.govscbdd.com.

Molecular Docking: Molecular docking simulates the binding of a ligand (e.g., this compound or its analogues) to a target protein, predicting binding affinity and mode nih.govnih.govresearchgate.netnih.govnih.gov. This technique helps identify key interactions between the molecule and the target, providing insights into SAR. For instance, docking studies can reveal how specific structural modifications affect binding to enzymes or receptors, thereby influencing activity researchgate.netnih.gov.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, tracking the movement of atoms and molecules over time mdpi.comnih.govwikipedia.orgmdpi.comnih.gov. These simulations can reveal conformational changes, binding stability, and dynamic interactions between molecules and their targets, offering a deeper understanding of SAR nih.govnih.govmdpi.comnih.gov. MD is valuable for understanding how mutations affect drug binding or how molecules interact within biological environments nih.govmdpi.comnih.gov.

These computational tools, when applied to this compound and its potential analogues, could systematically explore how structural variations in the glycosidic chain or aglycone affect binding to specific biological targets, thus accelerating the discovery of more effective compounds.

Compound List:

this compound

Dongnoside B

Dongnoside C

Dongnoside E

Analytical Methodologies for Detection and Quantification of Dongnoside a in Research Matrices

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., ELSD, UV)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, identification, and quantification of phytochemicals like Dongnoside A. The technique's versatility is enhanced by the use of various detectors.

For compounds like this compound, which lack a strong chromophore, traditional Ultraviolet (UV) detection can be challenging. While some saponins (B1172615) exhibit weak absorbance at low UV wavelengths (around 190-210 nm), this region is often subject to interference from solvents and other matrix components, potentially compromising sensitivity and specificity. shimadzu.com

To overcome this limitation, an Evaporative Light Scattering Detector (ELSD) is often employed. The ELSD is a mass-based detector that is not dependent on the optical properties of the analyte. lcms.czpeakscientific.com Its operation involves three key steps: nebulization of the HPLC eluent into an aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles. peakscientific.comlabmanager.com This makes ELSD particularly suitable for the analysis of non-chromophoric compounds like saponins. labmanager.com It provides a more uniform response compared to UV detection, which is advantageous when calibration standards are unavailable. lcms.cz The combination of HPLC with both UV and ELSD detectors can provide complementary data, revealing a wider range of constituents in a sample. shimadzu.com

Table 1: Illustrative HPLC-ELSD Parameters for Saponin (B1150181) Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Drift Tube Temperature | 60°C |

| Nebulizer Gas (Nitrogen) | 1.5 L/min |

| Detector | ELSD |

This table is for illustrative purposes and parameters would require optimization for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For highly complex mixtures or when utmost sensitivity and specificity are required, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical tool. nebiolab.com This technique couples the powerful separation capabilities of LC with the mass-resolving power of a mass spectrometer, which serves as the detector. nebiolab.com LC-MS, and particularly its tandem version (LC-MS/MS), can provide not only quantitative data but also structural information, aiding in the unambiguous identification of analytes. bu.edu

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte molecules are ionized, commonly using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). bu.edu The resulting ions are then separated in the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). bu.edu This dual selectivity—based on both chromatographic retention time and mass-to-charge ratio—makes LC-MS an exceptionally powerful technique for analyzing trace levels of compounds in intricate biological or environmental samples. nebiolab.com The method offers superior sensitivity and selectivity compared to UV detection, often achieving lower limits of quantification in the nanogram per milliliter range. nih.govnih.gov

Table 2: Representative LC-MS/MS Settings for Saponin Quantification

| Parameter | Setting |

|---|---|

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Mass Analyzer | Triple Quadrupole |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ for this compound |

| Product Ion (m/z) | Specific fragment ions of this compound |

| Collision Energy | Optimized for fragmentation |

This table presents hypothetical parameters that would need to be determined experimentally for this compound.

Spectrophotometric Assays for Saponin Content (e.g., Vanillin-Sulfuric Acid Method)

Method Validation for Reproducibility and Accuracy in Research Settings

To ensure that an analytical method yields reliable and reproducible results, it must be validated. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. fda.gov For research applications involving the quantification of this compound, key validation parameters, based on guidelines such as those from the International Council for Harmonisation (ICH), should be assessed. researchgate.net

The typical validation characteristics include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. asean.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. asean.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by assessing the recovery of a known amount of analyte spiked into the sample matrix. asean.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). asean.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aescin |

| Oleanolic acid |

| Diosgenin (B1670711) |

| Quillaja saponin |

| Panaxadiol |

| Ginsenoside Rg1 |

| Ginsenoside Re |

| Ginsenoside Rf |

| Ginsenoside Rg2 |

| Ginsenoside Rb1 |

| Ginsenoside Rc |

| Ginsenoside Rb2 |

| Ginsenoside Rd |

| Artesunate |

| Dihydroartemisinin |

| Didanosine |

| Sofosbuvir |

| Velpatasvir |

| Stevioside |

| Rebaudioside A |

| Rebaudioside C |

| Dulcoside A |

| Erythritol |

| Ginsenoside Rg3 |

| Ginsenoside Rh2 |

| Protopanaxadiol |

| Dioscin |

| Ginsenoside compound K |

Future Research Directions and Translational Challenges

Elucidation of Additional Biological Activities and Underlying Mechanisms

While preliminary studies may have identified certain biological effects of Dongnoside A, a comprehensive exploration of its full spectrum of activities is warranted. Future research should focus on systematically screening this compound against a wider range of biological targets and disease models to uncover novel therapeutic applications. This includes investigating its potential in areas beyond those currently explored, such as neuroprotection, immunomodulation, or metabolic regulation. Crucially, understanding the molecular mechanisms underpinning these activities is paramount. This will involve detailed studies to identify specific protein targets, signaling pathways, and cellular processes that this compound interacts with. Such mechanistic insights are essential for rational drug design and for predicting potential efficacy and side effects.

Comprehensive In Vivo Mechanistic Studies using Advanced Animal Models

Translating the promising in vitro findings of this compound into viable therapeutic strategies necessitates rigorous in vivo validation. Future research should prioritize comprehensive mechanistic studies using advanced animal models that accurately recapitulate human disease pathophysiology. This includes employing genetically engineered mouse models (GEMMs) that mimic specific disease conditions, allowing for a more precise evaluation of this compound's efficacy, pharmacokinetics, and pharmacodynamics in a living system nih.govmdpi.com. Studies should aim to elucidate how this compound is absorbed, distributed, metabolized, and excreted, and how its mechanisms of action manifest in vivo. Furthermore, the use of these advanced models can help identify potential off-target effects and assess the compound's safety profile in a complex biological environment, thereby bridging the gap between preclinical findings and clinical translation nih.gov.

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for synergistic interactions between this compound and other bioactive compounds presents a compelling avenue for enhancing therapeutic efficacy and potentially reducing required dosages, thereby minimizing toxicity mdpi.comfrontiersin.orgnih.govrsc.orgresearchgate.net. Future research should systematically investigate combination therapies involving this compound. This could include screening this compound in combination with established drugs or other natural products known to target similar or complementary pathways. Methodologies such as checkerboard assays or dose-response analyses using models like the Chou-Talalay method can be employed to quantify synergistic, additive, or antagonistic effects nih.gov. Identifying potent synergistic combinations could lead to the development of more effective and safer treatment regimens for various diseases.

Development of Novel Analogues through Rational Design and Synthesis

To optimize the pharmacological properties of this compound, including its potency, selectivity, bioavailability, and metabolic stability, the development of novel analogues through rational design and synthesis is essential nih.govmdpi.complos.orgedelris.comnih.gov. Future research should focus on structure-activity relationship (SAR) studies to identify key structural features responsible for its biological activity. Leveraging computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the design of new derivatives with improved therapeutic profiles. The synthesis of these analogues, followed by rigorous biological evaluation, will be critical for identifying lead compounds with enhanced efficacy and reduced undesirable effects, paving the way for the development of next-generation therapeutics.

Methodological Advancements for Enhanced Isolation and Characterization

The efficient isolation and accurate characterization of natural products like this compound are foundational for comprehensive research and development. Future efforts should focus on advancing current methodologies to improve yield, purity, and throughput in both isolation and characterization processes targeting-exosomes.comnih.govnih.govmsjonline.org. This could involve exploring novel chromatographic techniques, optimizing extraction solvents and procedures, and applying advanced spectroscopic methods (e.g., high-resolution mass spectrometry, advanced NMR techniques) for precise structural elucidation. Developing more robust and sensitive analytical methods will not only facilitate the discovery of minor active components but also ensure the quality and consistency of this compound used in research and potential clinical applications.

Addressing Gaps in Biosynthetic Pathway Understanding

A thorough understanding of the biosynthetic pathway of this compound is crucial for its sustainable production and potential metabolic engineering d-nb.infonih.govresearchgate.netnih.gov. Future research should aim to identify and characterize all genes and enzymes involved in its biosynthesis. This includes employing techniques such as RNA sequencing (RNA-seq) to identify key enzymes, followed by functional validation through gene knockout, overexpression, or heterologous expression d-nb.infobiorxiv.org. Elucidating the complete pathway will enable the development of microbial cell factories for scalable and cost-effective production, potentially bypassing reliance on traditional plant extraction methods and ensuring a stable supply for further research and therapeutic development.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

The integration of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to understanding complex biological systems and the molecular basis of this compound's actions humanspecificresearch.orgbioaster.orgmdpi.comnih.govresearchgate.net. Future research should leverage these powerful tools to gain deeper insights into this compound's biological effects. Genomics and transcriptomics can reveal gene expression patterns modulated by this compound, while proteomics can identify changes in protein abundance and post-translational modifications. Metabolomics can provide a comprehensive view of metabolic shifts induced by the compound. Integrating data from these different omics layers, within a systems biology framework, can uncover novel targets, elucidate complex mechanisms of action, identify biomarkers for efficacy and toxicity, and accelerate the drug discovery and development process humanspecificresearch.orgbioaster.orgmdpi.comnih.govresearchgate.net.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.